

Fluindapyr: A Toxicological Assessment in Mammalian and Aquatic Systems

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fluindapyr is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of pesticides. Its primary mode of action in target fungi is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition effectively blocks cellular respiration, leading to fungal cell death. While highly effective against a range of plant pathogens, a thorough understanding of its toxicological profile in non-target organisms, particularly mammals and aquatic life, is crucial for its safe and responsible use. This technical guide provides a comprehensive overview of the toxicology of fluindapyr, with a focus on mammalian and aquatic species, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Mammalian Toxicology

Fluindapyr exhibits a low order of acute toxicity in mammals. However, repeated exposure can lead to adverse effects, primarily targeting the liver in certain species.

Acute Toxicity

Studies in rodents indicate that **fluindapyr** is practically non-toxic on an acute oral basis.



Chronic Toxicity and Carcinogenicity

Chronic exposure to **fluindapyr** has been shown to induce liver effects in dogs, which appear to be the most sensitive mammalian species. In contrast, similar effects were not observed in rats and mice even at high dose levels.[1][2] A 1-year chronic toxicity study in dogs identified reduced body weight as a key adverse effect.[1]

Fluindapyr has been classified as "Not Likely to be Carcinogenic to Humans" by the U.S. Environmental Protection Agency (EPA).[3] This conclusion is supported by a lack of treatment-related tumors in carcinogenicity studies conducted in both rats and mice.[1] Furthermore, a battery of mutagenicity studies has shown no evidence of genotoxic potential.[3]

Reproductive and Developmental Toxicity

In a two-generation reproduction study in rats, **fluindapyr** was found to induce adverse effects on parental animals, reproduction, and offspring at the same dose levels.[1] Observed effects included an increase in thyroid follicular hypertrophy/hyperplasia in parental animals and impacts on various reproductive parameters.[1] Importantly, there was no evidence of increased quantitative or qualitative susceptibility of the young in developmental toxicity studies in rats and rabbits.[1] No adverse effects were observed in parental animals or fetuses at or near the limit dose of 1,000 mg/kg/day in these developmental studies.[1]

Neurotoxicity

An acute neurotoxicity study in rats showed decreases in motor activity at high doses. However, the overall concern for neurotoxicity is considered low as no other neurotoxic effects were observed in other studies, including a subchronic neurotoxicity study, and no neurohistopathological changes were found.[3]

Quantitative Mammalian Toxicology Data



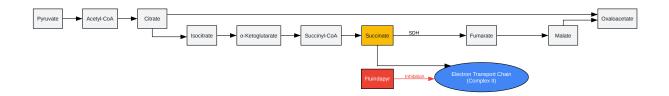
Study Type	Species	Endpoint	Value (mg/kg/day)	Key Findings
Acute Neurotoxicity	Rat	NOAEL	60	Adverse effects observed at 125 mg/kg.[1][2]
Chronic Toxicity (1-year)	Dog	-	8	Reduced body weight.[1][2]
Developmental Toxicity	Rat	-	~1000	No adverse effects in parental animals or fetuses near the limit dose.[1]
Developmental Toxicity	Rabbit	-	~1000	No adverse effects in parental animals or fetuses near the limit dose.[1]

NOAEL: No-Observed-Adverse-Effect-Level

Mechanism of Action in Fungi

Fluindapyr's fungicidal activity stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, which is part of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site of the SDH enzyme, **fluindapyr** blocks the oxidation of succinate to fumarate.[4] This disruption of cellular respiration leads to a depletion of cellular energy (ATP) and ultimately, fungal cell death. While this is the established mechanism in fungi, the specific mode of action leading to adverse effects in mammals has not been fully elucidated.[1][2]





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Inhibition of the TCA Cycle by Fluindapyr.

Aquatic Toxicology

Fluindapyr is classified as highly toxic to fish and aquatic invertebrates on an acute exposure basis.[4] It is persistent in aquatic environments and has a moderate potential to bioaccumulate.

Toxicity to Aquatic Organisms

The toxicity of **fluindapyr** varies across different aquatic species.

Environmental Fate and Bioaccumulation

Fluindapyr is stable to hydrolysis and degrades slowly in both soil and aquatic environments. [4] It has a high log Kow value of 4.12, suggesting a potential for bioaccumulation. However, measured bioconcentration factors (BCFs) in fish are lower than what would be predicted from the log Kow, indicating that fish may metabolize and eliminate the compound.[5]

Quantitative Aquatic Toxicology Data



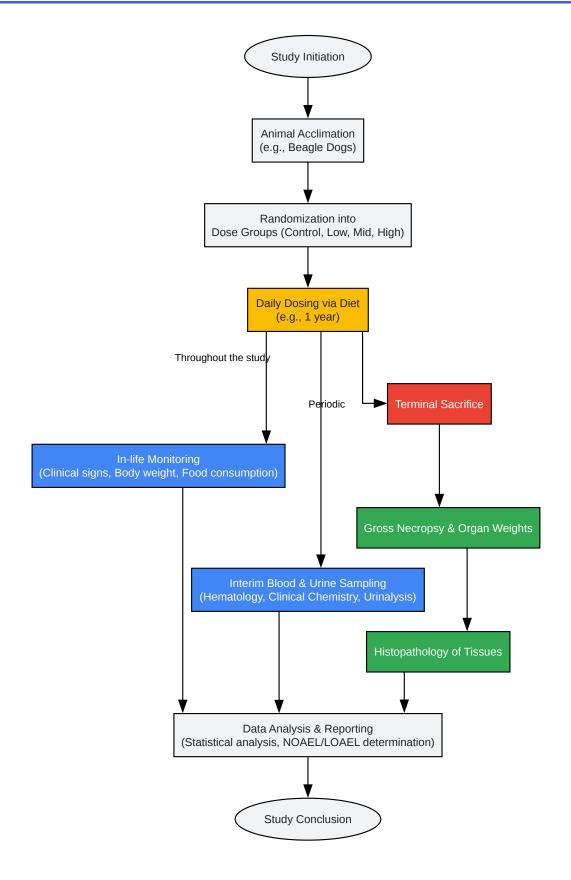
Organism Group	Test Type	Endpoint	Value (µg a.i./L)
Fish	Acute	-	55
Fish	Chronic	-	31
Aquatic Invertebrates	Acute	-	207
Aquatic Invertebrates	Chronic	-	120
Aquatic Plants (Vascular)	-	IC50	>2,000
Aquatic Plants (Non- vascular)	-	IC50	1,500

IC50: The concentration of a substance which inhibits a biological process by 50%. Data sourced from the Minnesota Department of Agriculture.[4]

Experimental Protocols

Detailed experimental protocols for toxicological assessments are critical for the interpretation and replication of study findings. The following outlines a generalized workflow for a chronic toxicity study in a mammalian model, based on the types of studies reviewed for **fluindapyr**.





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Generalized Workflow for a Chronic Toxicity Study.



Key Methodological Considerations:

- Test Species: The choice of species is critical. For fluindapyr, dogs were identified as a
 particularly sensitive species for chronic effects.
- Dose Selection: Dose levels are typically selected based on preliminary range-finding studies to establish a dose-response relationship, including a no-observed-adverse-effectlevel (NOAEL).
- Administration Route: The route of administration should mimic potential human exposure pathways. For pesticides, dietary administration is common for chronic studies.
- Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology and serum chemistry), organ weights, and gross and microscopic pathology.
- Statistical Analysis: Appropriate statistical methods are employed to determine the significance of any treatment-related effects and to establish the NOAEL and lowestobserved-adverse-effect-level (LOAEL).

Conclusion

The toxicological assessment of **fluindapyr** reveals a compound with low acute toxicity to mammals but with the potential for adverse effects, particularly on the liver, following chronic exposure in sensitive species. It is not considered carcinogenic or genotoxic. In aquatic ecosystems, **fluindapyr** poses a significant hazard to fish and invertebrates, highlighting the need for mitigation measures to prevent environmental contamination. The established mechanism of action in fungi, inhibition of the SDH enzyme, provides a clear understanding of its fungicidal properties. Further research into the specific molecular mechanisms underlying its toxicity in mammals would provide a more complete picture of its risk profile. This guide serves as a foundational resource for researchers and professionals involved in the ongoing evaluation and safe management of **fluindapyr**.

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